

Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Methoxyoxazole-2-carboxylic acid

Cat. No.: B033387

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **5-Methoxyoxazole-2-carboxylic acid**. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, hypothetical structure elucidation based on predicted spectroscopic data, established analytical techniques, and known synthetic routes for similar oxazole derivatives. This guide serves as a practical framework for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction

5-Methoxyoxazole-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The oxazole ring is a key structural motif in various biologically active molecules. The presence of both a methoxy and a carboxylic acid group suggests that this compound may exhibit interesting chemical and pharmacological properties. Accurate structure elucidation is the cornerstone of understanding its reactivity, potential biological targets, and for its use in further chemical synthesis.

This guide will cover the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible synthetic pathway, and the logical workflow for confirming the structure of **5-**

Methoxyoxazole-2-carboxylic acid.

Predicted Physicochemical Properties

A summary of the basic molecular properties of **5-Methoxyoxazole-2-carboxylic acid** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NO ₄	[Calculated]
Molecular Weight	143.10 g/mol	[Calculated]
CAS Number	439109-82-7	[Vendor Information]
Predicted Boiling Point	318.4 ± 34.0 °C	[Vendor Information]

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted and expected spectroscopic data for **5-Methoxyoxazole-2-carboxylic acid**, which are crucial for its structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of **5-Methoxyoxazole-2-carboxylic acid** in a standard solvent like DMSO-d₆ would be expected to show three distinct signals.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~13.0	Singlet (broad)	1H	-COOH
~7.0	Singlet	1H	H-4 (oxazole ring)
~3.9	Singlet	3H	-OCH ₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

The predicted ^{13}C NMR spectrum would display five signals, corresponding to each of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Atom Assignment
~162	C=O (carboxylic acid)
~158	C-5 (oxazole ring)
~145	C-2 (oxazole ring)
~110	C-4 (oxazole ring)
~58	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **5-Methoxyoxazole-2-carboxylic acid** are listed in Table 4.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2500-3300	Broad	O-H	Stretching (Carboxylic acid dimer)
1700-1730	Strong	C=O	Stretching (Carboxylic acid)
1600-1650	Medium	C=N	Stretching (Oxazole ring)
1050-1250	Strong	C-O	Stretching (Methoxy and ether-like in ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Methoxyoxazole-2-carboxylic acid**, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

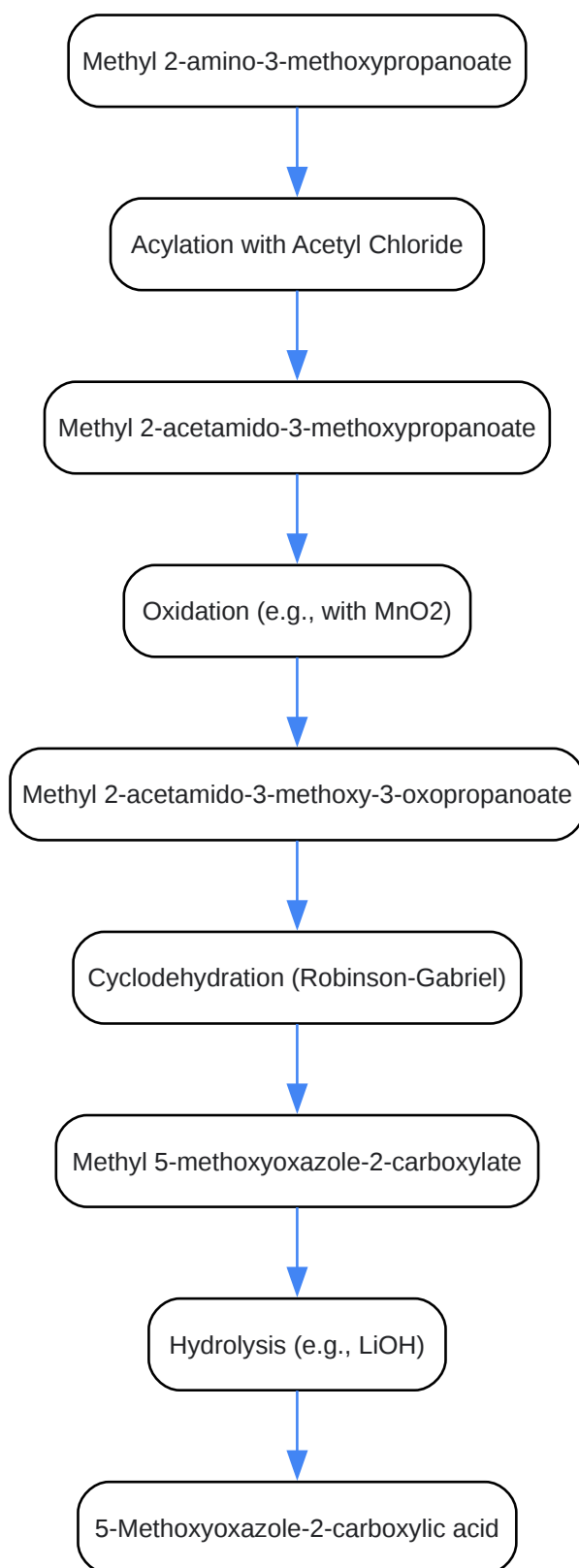
m/z	Interpretation
143	$[M]^+$ (Molecular ion)
128	$[M - CH_3]^+$
98	$[M - COOH]^+$
70	$[M - COOH - CO]^+$

Proposed Synthesis and Experimental Protocols

As no specific synthesis for **5-Methoxyoxazole-2-carboxylic acid** is readily available in the literature, a plausible route is proposed based on established methods for oxazole synthesis. The Robinson-Gabriel synthesis provides a robust method for the formation of the oxazole ring.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available methyl 2-amino-3-methoxypropanoate.



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Caption: Proposed synthesis workflow for **5-Methoxyoxazole-2-carboxylic acid**.

Detailed Experimental Protocols

Step 1: Acylation of Methyl 2-amino-3-methoxypropanoate

- Dissolve methyl 2-amino-3-methoxypropanoate (1 equivalent) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) dropwise.
- Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-acetamido-3-methoxypropanoate.

Step 2: Oxidation to the α -keto ester

- Dissolve the product from Step 1 in a suitable solvent such as toluene.
- Add an excess of an oxidizing agent, for example, activated manganese dioxide (MnO_2).
- Reflux the mixture for 24 hours, monitoring by TLC.
- After completion, cool the reaction mixture and filter through a pad of celite to remove the oxidizing agent.
- Wash the celite pad with the solvent.
- Concentrate the filtrate under reduced pressure to obtain methyl 2-acetamido-3-methoxy-3-oxopropanoate.

Step 3: Robinson-Gabriel Cyclodehydration

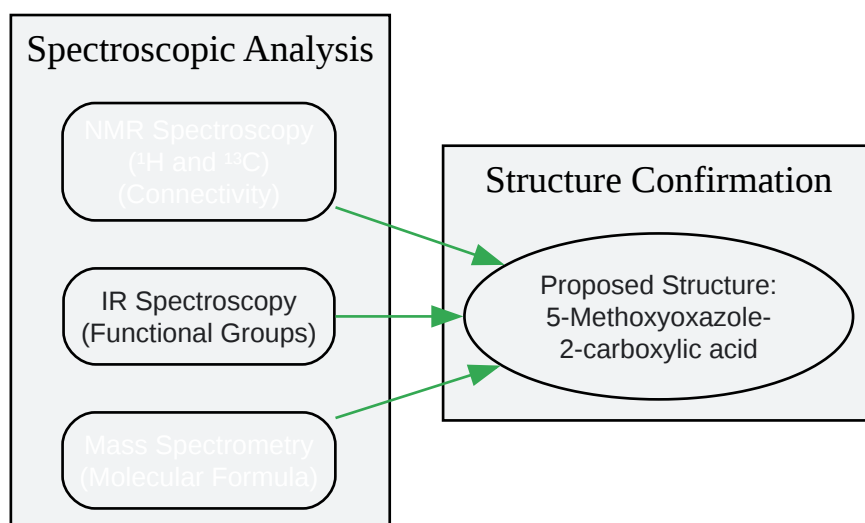
- Treat the α -keto ester from Step 2 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
- Heat the mixture gently to facilitate the cyclization.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer and concentrate to yield crude methyl 5-methoxyoxazole-2-carboxylate.
- Purify the product by column chromatography.

Step 4: Hydrolysis to **5-Methoxyoxazole-2-carboxylic acid**

- Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH) (1.5 equivalents).
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **5-Methoxyoxazole-2-carboxylic acid**.

Structure Elucidation Workflow

The logical process for elucidating the structure of a novel compound like **5-Methoxyoxazole-2-carboxylic acid** involves a combination of spectroscopic techniques.



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Caption: Logical workflow for structure elucidation.

Conclusion

While direct experimental data for **5-Methoxyoxazole-2-carboxylic acid** is not widely published, its structure can be confidently assigned through a combination of predictive spectroscopic methods and comparison with related known compounds. The methodologies and workflows presented in this guide provide a robust framework for the synthesis and characterization of this and other novel heterocyclic molecules, which is of significant value to the fields of organic synthesis and drug discovery. The proposed synthetic route offers a practical approach for obtaining this compound for further study.

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